molecular formula C5H10O3 B13418929 (2R)-2-hydroxy-2-methylbutanoic acid CAS No. 37505-02-5

(2R)-2-hydroxy-2-methylbutanoic acid

Cat. No.: B13418929
CAS No.: 37505-02-5
M. Wt: 118.13 g/mol
InChI Key: MBIQENSCDNJOIY-RXMQYKEDSA-N
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Description

®-2-Hydroxy-2-methylbutyric acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-methylbutyric acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-2-butanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-methyl-2-butanenitrile under acidic or basic conditions to yield the desired hydroxy acid .

Industrial Production Methods: In industrial settings, the production of ®-2-Hydroxy-2-methylbutyric acid often involves the use of biocatalysts. Enzymatic processes utilizing specific enzymes can selectively produce the ®-enantiomer with high yield and purity. These biocatalytic methods are preferred due to their efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: ®-2-Hydroxy-2-methylbutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 2-methyl-2-butanone or 2-methylbutanal.

    Reduction: Formation of 2-methyl-2-butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxy-2-methylbutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: ®-2-Hydroxy-2-methylbutyric acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

CAS No.

37505-02-5

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2R)-2-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1

InChI Key

MBIQENSCDNJOIY-RXMQYKEDSA-N

Isomeric SMILES

CC[C@](C)(C(=O)O)O

Canonical SMILES

CCC(C)(C(=O)O)O

Origin of Product

United States

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